Iron(III) dichromate
Description
Structure
2D Structure
Properties
CAS No. |
10294-53-8 |
|---|---|
Molecular Formula |
Cr6Fe2O21 |
Molecular Weight |
759.65 g/mol |
IUPAC Name |
iron(3+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/6Cr.2Fe.21O/q;;;;;;2*+3;;;;;;;;;;;;;;;;6*-1 |
InChI Key |
PZAMPIIQDNJGDY-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Iron Iii Dichromate Containing Species
Controlled Synthesis Pathways for Complexed Iron(III) Dichromate
The controlled synthesis of complexed this compound species is crucial for tailoring the properties of the final materials. By manipulating reaction conditions and precursor selection, it is possible to direct the formation of specific crystalline structures and compositions.
Solvent-Mediated Crystallization Techniques
Solvent-mediated crystallization is a powerful method for obtaining high-purity crystalline products. The choice of solvent can influence reaction rates, solubility of intermediates, and the final morphology of the product.
Hydrothermal Synthesis: This technique involves carrying out the crystallization process in aqueous solution under elevated temperature and pressure. It is particularly effective for synthesizing stable, well-defined crystalline structures. For instance, hydrothermal methods have been successfully employed to produce various iron-chromium compounds. geoscienceworld.orgcdnsciencepub.com In a typical procedure, aqueous solutions of an iron(III) salt and a chromate (B82759) or dichromate salt are heated in a sealed autoclave. The elevated temperature and pressure facilitate the dissolution of reactants and subsequent crystallization of the product upon cooling. For example, chromian spinel has been synthesized hydrothermally from Fe-Cr hydroxides at temperatures between 150 and 200°C. mdpi.com
Sol-Gel Method: The sol-gel process offers a versatile route to homogeneous mixed-metal oxides at relatively low temperatures. This method involves the transition of a system from a liquid "sol" into a solid "gel" phase. For iron-chromium systems, this is often achieved by hydrolysis and condensation of metal alkoxide or salt precursors. For example, chromium–iron mixed oxides have been prepared using 2-propanol solutions of the nitrate (B79036) salts of both metals, with propylene (B89431) oxide acting as a gelation promoter. researchgate.net The sol-gel approach allows for excellent control over the stoichiometry and microstructure of the resulting material. mdpi.comfrontiersin.orgresearchgate.net
Solvent-Mediated Precipitation: This is a common and straightforward method for synthesizing this compound. It typically involves the reaction of a soluble iron(III) salt with a soluble dichromate salt in an aqueous solution, leading to the precipitation of the less soluble this compound. The choice of solvent can be critical; for instance, ethylene (B1197577) glycol has been shown to play an active role in controlling the surface morphology and crystal facet orientation during the precipitation of iron oxides. rsc.org Deep eutectic solvents (DESs) have also been explored as green and sustainable media for the synthesis of iron oxides, demonstrating that the solvent can direct the formation of specific crystalline structures. nih.gov
| Synthesis Method | Precursors | Solvent | Temperature | Product | Reference |
| Hydrothermal Synthesis | Ferric nitrate, Potassium chromate | Water | 150-200°C | Ferric chromate | |
| Hydrothermal Synthesis | Fe-Cr hydroxides | Water | 150-200°C | Chromian spinel | mdpi.com |
| Sol-Gel Method | Iron(III) nitrate, Chromium(III) nitrate | 2-propanol | Not specified | Iron-chromium mixed oxide | researchgate.net |
| Solvent-Mediated Precipitation | Iron(III) chloride, Sodium dichromate | Aqueous | Room Temperature | This compound |
Precursor Design and Reactant Selection
The properties of the final this compound-containing material are heavily dependent on the initial choice of precursors. The selection of both the iron and chromium sources, as well as any coordinating ligands, is a critical aspect of the synthesis design.
Simple iron(III) salts such as ferric chloride (FeCl₃), ferric nitrate (Fe(NO₃)₃), and ferric sulfate (B86663) (Fe₂(SO₄)₃) are commonly used as the iron source. geoscienceworld.org The choice of anion can influence the reaction kinetics and the potential for impurity incorporation. Similarly, the chromium source is typically an alkali metal dichromate, such as potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇).
A more sophisticated approach involves the use of complex precursors, where the iron(III) ion is coordinated to one or more ligands prior to the reaction with the dichromate anion. A notable example is the synthesis of [Hexakis(urea-O)iron(III)] dichromate, {[Fe(urea-O)₆]₂(Cr₂O₇)₃}. acs.org This compound is prepared via a metathesis reaction between a soluble hexaureairon(III) salt, such as the nitrate, and sodium dichromate in an aqueous solution. psu.edu The slow concentration and crystallization of the mother liquor yield the complexed this compound. acs.org The presence of the urea (B33335) ligands influences the crystal structure and the subsequent thermal decomposition pathway of the material.
Furthermore, heterotrinuclear iron-chromium complexes have been synthesized using carboxylic acids as bridging ligands. For example, complexes with the general formula [Fe₂CrO(RCOO)₆(L)₃] have been prepared using furan-2-carboxylic acid and salicylic (B10762653) acid, starting from a mixture of iron(III) and chromium(III) salts. idsi.mdresearchgate.netichem.md This approach demonstrates how the careful selection of organic ligands can be used to construct complex, well-defined molecular architectures containing the Fe(III)-Cr(VI) motif.
| Product | Iron Precursor | Chromium Precursor | Other Reactants | Reference |
| This compound | Ferric nitrate | Potassium dichromate | - | |
| [Hexakis(urea-O)iron(III)] dichromate | [Hexakis(urea-O)iron(III)] nitrate | Sodium dichromate | Urea | acs.orgpsu.edu |
| [Fe₂CrO(C₄H₃OCOO)₆(CH₃OH)₃]NO₃ | Iron(III) nitrate | Chromium(III) nitrate | Furan-2-carboxylic acid | idsi.mdresearchgate.net |
| [Fe₂CrO(C₆H₄(OH)COO)₇(CH₃OH)₂] | Iron(III) nitrate | Chromium(III) nitrate | Salicylic acid | idsi.mdresearchgate.net |
Reaction Mechanisms in Complex Formation
The formation of this compound-containing species can proceed through various reaction mechanisms, often involving redox processes and the formation of intermediate complexes.
Cr₂O₇²⁻(aq) + 6Fe²⁺(aq) + 14H⁺(aq) → 2Cr³⁺(aq) + 6Fe³⁺(aq) + 7H₂O(l) buffalostate.edu
While this reaction describes the interaction between iron(II) and dichromate, the formation of this compound from iron(III) precursors is not a redox reaction but rather a precipitation or crystallization process. In this case, the reaction mechanism involves the association of the hydrated iron(III) cations and dichromate anions in solution to form the solid-state ionic lattice.
For complexed species, the mechanism can be more intricate. In the formation of [Hexakis(urea-O)iron(III)] dichromate, the initial step is the formation of the stable [Fe(urea)₆]³⁺ complex cation in solution. This is followed by the metathesis reaction with dichromate anions. The thermal decomposition of this complex is of particular interest, as it proceeds via a quasi-intramolecular redox reaction between the urea ligands (which are reducing agents) and the dichromate anions (which are oxidizing agents). acs.orgresearchgate.netacs.org This solid-state reaction leads to the formation of various nanosized mixed Cr-Fe oxides, with the specific products depending on the decomposition temperature and atmosphere. acs.orgacs.org
Kinetic studies of the oxidation of organic molecules by iron(III) and chromium(VI) have suggested the formation of precursor complexes or esters as intermediates that facilitate the electron transfer process. scholarsresearchlibrary.com A similar formation of an intermediate complex between the hydrated iron(III) ion and the dichromate ion likely precedes the formation of the solid product during precipitation.
Solid-Phase Synthesis Approaches for Related Systems
Solid-phase synthesis offers an alternative to solution-based methods, often involving the thermal decomposition of precursors or direct reaction between solid reactants at elevated temperatures. These methods are particularly relevant for the preparation of mixed iron-chromium oxides, which can be considered derivatives of this compound.
One of the primary solid-phase methods is the calcination of co-precipitated precursors. For instance, iron and chromium hydroxides can be co-precipitated from a solution containing both metal ions, and the resulting solid mixture is then calcined at high temperatures to form a mixed oxide. The properties of the final material, such as crystallite size and phase composition, are influenced by the calcination temperature and atmosphere. google.com
The thermal decomposition of complex precursors, such as the previously mentioned [Hexakis(urea-O)iron(III)] dichromate, is a key example of a solid-phase synthesis route. researchgate.net Upon heating, the complex undergoes an internal redox reaction, leading to the formation of mixed iron-chromium oxides at temperatures significantly lower than those required for conventional solid-state reactions. acs.orgacs.org This method provides a low-temperature pathway to catalytically active nanostructured materials.
The formation of solid solutions of α-Fe₂O₃ (hematite) and α-Cr₂O₃ (eskolaite) has been studied extensively. These solid solutions are the precursors to commercial high-temperature water-gas shift catalysts. psu.edu Their synthesis can be achieved by heating mixtures of the individual oxides or their precursors at high temperatures (above 1400 K) to ensure the formation of a homogeneous solid solution. At lower temperatures, phase separation can occur. psu.edu
Furthermore, nanocomposites of mixed iron and chromium oxides have been synthesized by in situ formation within a polymer matrix, followed by heating to remove the polymer and induce the formation of the mixed oxide phase. ias.ac.in This method allows for the production of nanosized particles with a high surface area.
| Synthesis Approach | Precursor(s) | Key Process | Product(s) | Reference |
| Calcination | Co-precipitated iron and chromium hydroxides | Heating at 450-520°C | Iron-chromium mixed oxides (spinels) | google.com |
| Thermal Decomposition | [Hexakis(urea-O)iron(III)] dichromate | Heating above 550°C | Mixed Cr-Fe oxides | acs.orgacs.org |
| High-Temperature Solid-State Reaction | α-Fe₂O₃, α-Cr₂O₃ | Heating above 1400 K | Fe₂O₃-Cr₂O₃ solid solution | psu.edu |
| In situ Synthesis in Polymer Matrix | Iron and chromium halides, aniline, formaldehyde | Polymerization followed by heating at 700°C | Nanocomposites of Fe/Cr oxides | ias.ac.in |
Advanced Structural Elucidation Techniques for Iron Iii Dichromate Complexes
Single-Crystal X-ray Diffraction Analysis in Complex Structures
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of crystalline compounds. Through the analysis of diffraction patterns produced by a single crystal, a detailed model of the atomic arrangement, including bond lengths, bond angles, and stereochemistry, can be constructed. A notable example is the structural analysis of [Hexakis(urea-O)iron(III)] dichromate {[Fe(urea-O)6]2(Cr2O7)3}, which provides significant insight into the nature of iron(III) dichromate complexes. acs.orgresearchgate.netacs.org
In the complex [Hexakis(urea-O)iron(III)] dichromate, single-crystal X-ray analysis reveals that the central iron(III) ion is hexacoordinated. acs.orgnih.gov It is surrounded by six urea (B33335) ligands, which coordinate through their oxygen atoms in a monodentate fashion (k¹-O), resulting in a distorted octahedral geometry around the Fe(III) center. acs.orgacs.org The asymmetric unit of this complex contains one-third of an iron(III) ion, two urea molecules, and one-half of a dichromate anion. acs.orgnih.gov
The analysis also allows for the precise measurement of interatomic distances. For instance, the shortest distance between iron ions in the crystal structure of [Hexakis(urea-O)iron(III)] dichromate is 7.149 Å. acs.org The Fe-O bond lengths within the coordination sphere and the Cr-O distances in the dichromate anion can be accurately determined, providing fundamental data on the bonding within the complex. The dichromate anion itself has terminal Cr-O distances of approximately 1.63 Å and bridging Cr-O distances of about 1.79 Å, with a bridging Cr-O-Cr angle between 124° and 128°, as observed in similar dichromate structures. cdnsciencepub.com
| Atom Pair | Distance (Å) | Reference |
|---|---|---|
| Fe···Fe (shortest) | 7.149 | acs.org |
SC-XRD is crucial for understanding the supramolecular architecture, which is governed by non-covalent interactions like hydrogen bonds and crystal packing. In [Hexakis(urea-O)iron(III)] dichromate, both intramolecular and intermolecular hydrogen bonds are present. researchgate.net The urea ligands are involved in extensive hydrogen bonding with the dichromate anions. nih.gov Every dichromate ion establishes intermolecular hydrogen bonds with six different urea molecules, and all oxygen atoms of the dichromate anion participate in these interactions. nih.gov
The crystallographic data obtained from SC-XRD provide a unique fingerprint of the compound. [Hexakis(urea-O)iron(III)] dichromate crystallizes in the trigonal system with the space group R3̅c. acs.org The unit cell parameters were determined at a temperature of 128(2) K. acs.org These parameters, along with the crystal system and space group, are fundamental characteristics of the crystalline solid.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Trigonal | acs.org |
| Space Group | R3̅c | acs.org |
| a (Å) | 18.6756(13) | acs.org |
| c (Å) | 27.2545(9) | acs.org |
| Z (Formula units per cell) | 6 | acs.org |
| Temperature (K) | 128(2) | acs.org |
Spectroscopic Characterization and Mechanistic Interpretations of Iron Iii Dichromate Systems
Vibrational Spectroscopy (Infrared and Raman) for Ligand and Anion Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding within iron(III) dichromate complexes. These methods are particularly sensitive to the structure of the dichromate anion and the coordination of any associated ligands.
The vibrational spectrum of an this compound system, such as [Hexakis(urea-O)iron(III)] dichromate, is a composite of the vibrations from the dichromate (Cr₂O₇²⁻) anion and the coordinated ligands.
The dichromate anion has several characteristic vibrational modes. In aqueous solutions, the chromate (B82759) monomer (CrO₄²⁻) shows a strong IR absorption band around 880 cm⁻¹. acs.org Upon acidification, this is replaced by bands characteristic of the dichromate species, including strong absorptions at approximately 949 cm⁻¹ and 773 cm⁻¹, with weaker bands near 899 and 882 cm⁻¹. acs.org The bands in the 900-950 cm⁻¹ region are generally assigned to the asymmetric stretching modes of the terminal CrO₃ groups (νₐₛ(CrO₃)), while those in the 750-800 cm⁻¹ range correspond to the vibrations of the Cr-O-Cr bridge. acs.org Raman spectroscopy is also effective for identifying these species; for instance, crystalline potassium dichromate exhibits a strong Raman signal around 900 cm⁻¹, which is a correlation of dichromate and bichromate signals. ualberta.ca
In a complex like [Hexakis(urea-O)iron(III)] dichromate, the spectrum also features bands from the urea (B33335) ligands. The coordination of urea to the iron(III) center through the oxygen atom is confirmed by shifts in the C=O and C-N stretching frequencies compared to free urea.
Table 1: Representative Vibrational Frequencies for Dichromate Species
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| νₐₛ(CrO₃) | ~949 | Infrared |
| νₛ(Cr-O-Cr) | ~773 | Infrared |
| ν(CrO₃) | ~900 | Raman |
| δ(Cr-O-Cr) | 200 - 240 | Raman |
Shifts in the positions of vibrational bands provide valuable information about intramolecular interactions. For the dichromate anion in [Hexakis(urea-O)iron(III)] dichromate, a splitting and shift of peaks compared to the free ion can be observed. This is attributed to a reduction in symmetry from the ideal Td geometry of a free chromate ion or the C₂ᵥ symmetry of the dichromate ion. smolecule.com Such changes can be caused by the crystalline environment and specific interactions, like hydrogen bonding, between the dichromate anions and the coordinated urea ligands. Synchrotron X-ray diffraction studies have confirmed that different chromium-oxygen bond distances within the crystal structure contribute to this symmetry breaking. smolecule.com
Electronic Spectroscopy (Ultraviolet-Visible) for Ligand Field Transitions and Charge Transfer
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is characterized by both d-d transitions centered on the iron atom and more intense charge-transfer bands involving the dichromate anion.
The electronic spectrum of this compound systems is complex due to multiple overlapping bands. smolecule.com The most prominent features are typically the intense charge-transfer transitions of the dichromate anion. rsc.orgwikipedia.org These ligand-to-metal charge transfer (LMCT) bands, which give dichromate its characteristic orange color, involve the excitation of an electron from an oxygen-based molecular orbital to an empty chromium-based orbital. libretexts.org In the UV-Vis spectrum of [Hexakis(urea-O)iron(III)] dichromate, three main peaks are observed that belong to the dichromate anion. smolecule.com Fine structure observed at 333, 355, and 377 nm is suggested to arise from vibronic coupling in the ¹T₂(t₁⁵e¹) ← ¹A₁ transition. smolecule.com
In addition to the anion absorptions, transitions involving the iron(III) center are also present. For a high-spin d⁵ ion like Fe(III) in an octahedral environment, all d-d transitions are spin-forbidden, as they involve a change in spin multiplicity from the sextet (S=5/2) ground state (⁶A₁) to a quartet (S=3/2) excited state. researchgate.net Consequently, these transitions are typically very weak. researchgate.netlibretexts.org In the hexaurea-iron(III) dichromate complex, low-intensity broad peaks around 590 nm and 800 nm are assigned to the ⁴T₂(⁴G) ← ⁶A₁ and ⁴T₁(⁴G) ← ⁶A₁ transitions of the iron(III) center, respectively. smolecule.com A more intense, broadened peak at approximately 480 nm is attributed to a combination of the ⁴A₁, ⁴E(⁴G) ← ⁶A₁ transitions of the Fe(III) cation and overlapping LMCT bands from the dichromate anion. smolecule.com
The UV-Vis spectrum is consistent with an iron(III) oxidation state. The presence of weak, spin-forbidden d-d bands is a hallmark of the high-spin d⁵ electronic configuration. The energy of these ligand field transitions is dependent on the coordination environment. The octahedral geometry of the [Fe(urea-O)₆]³⁺ complex dictates the splitting of the d-orbitals into the t₂g and e₉ levels, and the observed transition energies are used to calculate ligand field parameters. researchgate.net
The intense absorptions are primarily due to the Cr(VI) center in the dichromate anion and the LMCT phenomena. The charge transfer nature of several transitions points to significant electronic communication between the iron(III) center, the urea ligands, and the dichromate counterions, which is fundamental to understanding the compound's redox chemistry. smolecule.com
Table 2: Electronic Transitions in a [Hexakis(urea-O)iron(III)] Dichromate System
| Approximate Wavelength (nm) | Assignment | Origin |
|---|---|---|
| 333, 355, 377 | ¹T₂(t₁⁵e¹) ← ¹A₁ (vibronic coupling) | Dichromate LMCT |
| 480 | ⁴A₁, ⁴E(⁴G) ← ⁶A₁ + Dichromate LMCT | Fe(III) d-d & Anion |
| 590 | ⁴T₂(⁴G) ← ⁶A₁ | Fe(III) d-d |
| 800 | ⁴T₁(⁴G) ← ⁶A₁ | Fe(III) d-d |
Mössbauer Spectroscopy for Iron Oxidation State and Spin State Elucidation
⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing definitive information on oxidation state, spin state, and site symmetry. tandfonline.comacs.org The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE₋).
The isomer shift is a measure of the s-electron density at the nucleus and is highly indicative of the oxidation state. For high-spin iron(III) complexes, isomer shifts (relative to iron metal) typically fall within the range of +0.2 to +0.5 mm·s⁻¹. mdpi.com This is distinct from high-spin iron(II), which generally shows much larger isomer shifts.
Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. For high-spin Fe(III), the d⁵ configuration results in a spherically symmetric charge distribution (one electron in each d-orbital). Therefore, any observed quadrupole splitting is due to asymmetries in the ligand field or crystal lattice.
In studies of [Hexakis(urea-O)iron(III)] dichromate, Mössbauer spectroscopy confirms the presence of a single chemical environment for iron(III) under ambient conditions. nih.gov The measured isomer shift and quadrupole splitting values are characteristic of a high-spin Fe(III) state in a pseudo-octahedral coordination environment. mdpi.comnih.gov For instance, Mössbauer studies on the thermal decomposition products of this compound precursors show that at low temperatures, distinct iron(II) and iron(III) sites can be resolved, with isomer shifts of approximately 1.057 mm/s and 0.665 mm/s, respectively. smolecule.com The value for the Fe(III) site is consistent with a high-spin configuration. smolecule.comnih.gov
Table 3: Typical Mössbauer Parameters for High-Spin Iron Species
| Parameter | Typical Range for High-Spin Fe(III) (mm·s⁻¹) | Typical Range for High-Spin Fe(II) (mm·s⁻¹) |
|---|---|---|
| Isomer Shift (δ) | +0.2 to +0.5 | +0.6 to +1.2 |
| Quadrupole Splitting (ΔE₋) | Variable (often small) | Variable (often large) |
Isomer Shift and Quadrupole Splitting Analysis
Mössbauer spectroscopy of iron-containing compounds provides two key parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). researchgate.net The isomer shift is a measure of the electron density at the nucleus and is highly sensitive to the oxidation and spin state of the iron atom. libretexts.org Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus, offering information about the symmetry of the local coordination environment. libretexts.orgosti.gov
For high-spin iron(III) compounds, such as those found in many oxides and chromates, the isomer shift typically falls within a characteristic range. researchgate.net Studies on various iron(III) oxides and related complexes show that Fe³⁺ in a high-spin state exhibits δ values that are distinct from high-spin Fe²⁺, which has a less dense s-electron environment at the nucleus due to greater d-electron screening. libretexts.orgrcptm.com In systems like this compound, the iron is expected to be in the +3 oxidation state (Fe³⁺), coordinated by oxygen atoms from the dichromate anions.
The quadrupole splitting in these systems provides insight into distortions from perfect cubic symmetry around the iron nucleus. For a high-spin Fe³⁺ ion, which has a spherically symmetric d⁵ electron configuration, any observed quadrupole splitting is primarily due to the arrangement of the surrounding ligands (the lattice contribution). A non-zero ΔE_Q indicates a distorted coordination geometry around the iron center. illinois.edu For instance, analysis of a complex containing hexakis(urea-O)iron(III) cations and dichromate anions revealed a hexacoordinated Fe³⁺ center in an octahedral geometry. acs.org The specific values of isomer shift and quadrupole splitting help confirm both the trivalent state and the local structural symmetry of the iron ions within the crystal lattice.
Table 1: Typical Mössbauer Parameters for High-Spin Iron(III) in Oxide Environments
| Parameter | Typical Value Range (mm/s) | Information Provided |
|---|---|---|
| Isomer Shift (δ) | +0.20 to +0.50 | Confirms Fe³⁺ oxidation state |
| Quadrupole Splitting (ΔE_Q) | > 0 | Indicates distortion from perfect octahedral or tetrahedral symmetry |
Magnetic Hyperfine Interactions in Iron-Containing Frameworks
In magnetically ordered materials, the interaction between the nuclear magnetic moment and the internal magnetic field (hyperfine field) at the nucleus causes a splitting of the Mössbauer spectrum into multiple lines, typically a sextet for ⁵⁷Fe. libretexts.org This magnetic hyperfine splitting is a hallmark of materials like hematite (B75146) (α-Fe₂O₃) and other iron oxides below their magnetic ordering temperature. rcptm.com The magnitude of the hyperfine field is proportional to the local magnetic moment of the iron atom.
In frameworks containing both iron and chromium, complex magnetic interactions can arise. The study of iron-dextran complexes, which have hydrous iron oxide cores, shows hyperfine fields for ⁵⁷Fe nuclei ranging from approximately 231 to 485 kOe at 87 K, indicating variations in the magnetic state and core structure. nih.gov For this compound, the presence of both paramagnetic Fe³⁺ (d⁵) and Cr⁶⁺ (d⁰, in dichromate) ions suggests that the magnetic properties will be dominated by the iron centers and the superexchange interactions mediated by the oxygen atoms of the dichromate anions.
The temperature dependence of the Mössbauer spectra is crucial for determining the nature of the magnetic ordering and the transition temperature (Néel or Curie temperature). aps.org As the temperature is lowered, a transition from a paramagnetic doublet (or singlet) to a magnetically split sextet is typically observed at the ordering temperature, providing direct evidence of long-range magnetic order. cuni.cz The precise values of the hyperfine field can also be influenced by factors such as cation substitution and structural disorder within the crystal lattice. researchgate.net
Electron Hopping Phenomena in Mixed-Valence Systems
Electron hopping, or intervalence charge transfer, is a phenomenon observed in mixed-valence compounds containing the same element in two different oxidation states. wpmucdn.com This process involves the thermally activated transfer of an electron from a lower-valence site to a higher-valence site. scitechdaily.com While this compound itself is not a mixed-valence compound (containing only Fe³⁺ and Cr⁶⁺), related iron-chromium oxide systems can exhibit such behavior, particularly if they contain both Fe²⁺ and Fe³⁺ ions.
Mössbauer spectroscopy is exceptionally well-suited to study electron hopping because its measurement timescale is comparable to the rate of electron transfer in many systems. researchgate.net
Slow Hopping: If the electron hopping rate is much slower than the Mössbauer timescale (~10⁻⁷ s), distinct spectral components for the different valence states (e.g., Fe²⁺ and Fe³⁺) are observed.
Fast Hopping: If the hopping is very fast, the spectrometer measures an averaged valence state, resulting in a single spectral component with intermediate Mössbauer parameters. libretexts.org
Intermediate Hopping: At intermediate rates, complex, broadened, and collapsing spectra are observed, providing dynamic information about the hopping process.
In some chromium-rich nanospinel materials derived from urea-complexed this compound precursors, electron hopping behavior has been inferred from Mössbauer analysis, suggesting it contributes to the material's catalytic properties. acs.org The study of dinuclear iron complexes has shown that variable-temperature Mössbauer spectra can reveal a thermally activated transition from a valence-trapped (slow hopping) to a detrapped (fast hopping) state, allowing for the calculation of the activation energy for the electron transfer. wpmucdn.comresearchgate.net This phenomenon is critical in understanding the electrical conductivity and catalytic activity of many mixed-valence oxides and materials. scitechdaily.com
Thermal Decomposition Pathways and Solid State Transformations of Iron Iii Dichromate Precursors
Thermogravimetric Analysis (TGA) for Decomposition Profile Elucidation
Thermogravimetric Analysis (TGA) is a fundamental technique used to quantify the mass changes of a material as a function of temperature, providing a clear profile of its decomposition. For urea-complexed iron(III) dichromate, TGA reveals a multi-step degradation process. The initial mass loss, corresponding to the loss of urea (B33335) ligands, begins at approximately 110 °C. acs.org This is followed by a series of subsequent decomposition steps. In an air atmosphere, distinct processes are observed with DTG (Derivative Thermogravimetry) peak temperatures at 275 °C, 290 °C, and 312 °C. acs.org TGA, often coupled with mass spectrometry (TG-MS), helps identify the gaseous products evolved at each stage, such as NO, CO2, and N2O, particularly in inert atmospheres at temperatures between 350 and 400 °C. acs.org
Table 1: Key Decomposition Events for [Hexakis(urea-O)iron(III)] Dichromate from TGA/DTG Data
| Temperature Range/Peak | Atmosphere | Observed Event | Citation |
|---|---|---|---|
| Starts ~110 °C | Air / Inert | Onset of ligand loss | acs.org |
| 275, 290, 312 °C (DTG Peaks) | Air | Complex decomposition processes involving oxidation | acs.org |
Differential Scanning Calorimetry (DSC) for Thermal Event Analysis
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference, identifying endothermic and exothermic processes. worldoftest.com For the [hexakis(urea-O)iron(III)] dichromate precursor, the thermal decomposition starts with an endothermic event, which is attributed to the loss of the urea ligands. acs.org This is immediately followed by a coinciding exothermic process, identified as the oxidation of the liberated urea. acs.org DSC studies confirm that the thermal decomposition features and reaction heats in the initial three decomposition steps are very similar in both inert and air atmospheres, indicating that atmospheric oxygen has little influence on these early stages below 250 °C. acs.org
Investigation of Quasi-Intramolecular Redox Reactions Upon Heating
Upon heating, precursors such as [hexakis(urea-O)iron(III)] dichromate undergo a quasi-intramolecular redox reaction. researchgate.netnih.govfigshare.com This reaction occurs between the urea ligands, which act as a reducing agent, and the dichromate anions, which are strong oxidizing agents. acs.orgacs.org The crystal structure of the complex, featuring an extended hydrogen bond network, is thought to provide the reaction centers for this heat-induced redox process. acs.org This internal oxidation-reduction is a critical step that leads directly to the formation of various mixed chromium-iron oxides. acs.orgresearchgate.net
Phase Evolution and Crystallinity Changes During Thermal Treatment
The thermal treatment of this compound precursors initiates significant changes in the material's phase and crystallinity, evolving from an amorphous state to crystalline oxides at higher temperatures. researchgate.netacs.org
In the initial stages of thermal decomposition, a key characteristic is the formation of amorphous products. researchgate.netacs.orgresearchgate.net Studies on the urea-complexed precursor show that the redox reactions between the urea and dichromate result in mixed Cr-Fe oxides that are amorphous in structure. acs.orgnih.gov These decomposition intermediates remain amorphous at temperatures below 550 °C, a phenomenon observed in both oxidative (air) and inert atmospheres. acs.orgresearchgate.net The formation of amorphous iron(III) oxide is a recognized intermediate step in the thermal decomposition of other iron compounds as well. nih.gov
Crystallization of the amorphous intermediates begins at temperatures above 550 °C. researchgate.netnih.govacs.org The heat treatment transforms the amorphous material into various crystalline mixed Cr-Fe oxides. researchgate.net The specific crystal structure and composition of these final products are highly dependent on the temperature and the atmosphere used during the thermal treatment. acs.orgnih.govacs.org Among the crystalline products that can be formed are chromium-iron spinels. nih.gov Mössbauer spectroscopy studies of these materials suggest the formation of chromite and indicate the possibility of electron hopping between Fe(II) and Fe(III) ions at the tetrahedral sites of the spinel structure. researchgate.netnih.gov
Influence of Reaction Atmosphere on Decomposition Products
The composition of the surrounding atmosphere plays a crucial role in determining the final products of the thermal decomposition, especially at elevated temperatures. acs.orgresearchgate.net While the initial decomposition steps below 250 °C are largely unaffected by the presence of atmospheric oxygen, the phase relations of the resulting Cr-Fe oxides are strongly dependent on the atmosphere above 550 °C. acs.orgresearchgate.netacs.org The specific nature of the crystalline phases, such as the type of mixed oxides or spinels formed, will differ depending on whether the heating is conducted in an oxidative (e.g., air) or an inert (e.g., nitrogen) atmosphere. acs.orgacs.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Fe₂(Cr₂O₇)₃ |
| [Hexakis(urea-O)iron(III)] dichromate | {[Fe(urea-O)₆]₂(Cr₂O₇)₃} |
| Urea | CO(NH₂)₂ |
| Chromium-Iron Spinel | (Fe,Cr)₃O₄ |
| Chromite | FeCr₂O₄ |
| Iron(III) oxide | Fe₂O₃ |
| Nitric Oxide | NO |
| Carbon Dioxide | CO₂ |
| Nitrous Oxide | N₂O |
Advanced Reactivity Studies of Iron Iii Dichromate Derivatives
Mechanisms of Selective Oxidation Reactions
The reactivity of iron(III) dichromate is fundamentally linked to the combined oxidizing power of the ferric ion (Fe³⁺) and the dichromate ion (Cr₂O₇²⁻). In selective oxidation reactions, the specific mechanisms are complex and can be influenced by the substrate, solvent, and reaction conditions. The dichromate ion is a powerful oxidizing agent, particularly in acidic solutions, while the iron(III) ion can participate in single-electron transfer processes and act as a Lewis acid catalyst.
The mechanism proceeds through an intramolecular electron transfer step within the initially formed complex. researchgate.net For instance, the monosulfito complex, FeSO₃(H₂O)₅⁺, decomposes to form Fe(H₂O)₆²⁺ and the sulfite (B76179) ion radical (SO₃⁻). researchgate.net This radical is then rapidly oxidized to sulfate (B86663) by another iron(III) ion in a subsequent step. researchgate.net While direct studies on this compound with organic sulfur compounds are specific, the principles derived from Fe(III)-S(IV) systems are applicable. The reaction of an iron(III)-alkylperoxo complex with dimethylsulfide, for example, proceeds via electrophilic oxidation. researchgate.net In some enzymatic and biomimetic systems, sulfur species can act as redox partners and electron shuttles for the reduction of iron(III) oxides. nih.gov The abiotic oxidation of hydrogen sulfide (B99878) by iron(III) can lead to the reductive dissolution of iron oxides, a process relevant in biogeochemical cycles. nih.gov
| Reactant System | Intermediate Species | Radical Formed | Rate-Determining Step | Ref. |
| Iron(III) and Sulfur(IV) | FeSO₃⁺, Fe(SO₃)₂⁻ | SO₃⁻ | Decomposition of FeSO₃⁺ complex | rsc.orgresearchgate.net |
| Iron(III)-alkylperoxo and Dimethylsulfide | - | - | Electrophilic attack on sulfur | researchgate.net |
Kinetic studies of oxidation reactions involving iron(III) and dichromate ions reveal complex dependencies on reactant concentrations and pH. For the oxidation of hydroxylamine (B1172632) by iron(III), the experimental rate expressions and stoichiometry depend on the relative concentrations of the reactants. rsc.org When iron(III) is in excess, the stoichiometry is 2:1, yielding N₂O; with excess hydroxylamine, the stoichiometry is 1:1, producing N₂. rsc.org The proposed mechanism often involves the hydrolysis product of the metal ion, such as the Fe(OH)²⁺ complex. rsc.org
In the case of dichromate oxidants, such as quinolinium dichromate (QDC), reactions with various substrates often exhibit first-order kinetics with respect to the oxidant. jetir.org Michaelis-Menten type kinetics are frequently observed with respect to the substance being oxidized (the reductant), which suggests the formation of an intermediate complex prior to the rate-determining step. jetir.org Such reactions are typically catalyzed by hydrogen ions. jetir.org The study of solvent effects can indicate that solvent polarity plays a significant role in the oxidation process. jetir.org
The kinetic data for the decomposition of the FeSO₃⁺ complex, a key step in sulfur(IV) oxidation, shows a clear temperature dependence.
| Temperature (°C) | First-Order Rate Constant (s⁻¹) |
| 10.0 | 0.052 ± 0.012 |
| 25.0 | 0.19 ± 0.03 |
| Data for the decomposition of FeSO₃(H₂O)₅⁺ researchgate.net |
Catalytic Activity of Derived Materials (e.g., Nanospinel Oxides)
Materials derived from the thermal decomposition of this compound, typically mixed iron-chromium oxides (nanospinel oxides), are important heterogeneous catalysts. These materials, often based on a magnetite (Fe₃O₄) structure with incorporated chromium, are used in high-temperature industrial processes. nih.govcandcs.de
Iron-based catalysts are effective for the hydrogenation of carbon dioxide, a process that typically proceeds in two main steps. beilstein-journals.orgbeilstein-journals.org The first step is the conversion of CO₂ to carbon monoxide (CO) via the reverse water-gas shift (RWGS) reaction. beilstein-journals.org In the second step, the produced CO is hydrogenated to form hydrocarbons through a Fischer-Tropsch (FT) type synthesis. beilstein-journals.orgscispace.com Iron-based materials are capable of catalyzing both of these reactions. scispace.com
The composition of the catalyst significantly influences its activity and selectivity. While bulk iron oxides often produce methane, the addition of promoters can shift the product distribution towards higher hydrocarbons and olefins. beilstein-journals.orgbeilstein-journals.org Materials derived from this compound precursors result in chromium-doped iron oxide catalysts. Chromium enhances the stability of the catalyst and can influence the product selectivity. tudelft.nl The active phase for hydrocarbon synthesis is often identified as iron carbide (e.g., Hägg iron carbide, χ-Fe₅C₂), which forms under reaction conditions from the initial iron oxide. researchgate.net The presence of copper as a co-promoter can further enhance CO₂ conversion and selectivity towards higher hydrocarbons by facilitating the reduction of iron oxides to the active metallic iron phase. scispace.com
| Catalyst System | Primary Reaction Steps | Key Active Phase | Role of Chromium | Ref. |
| Iron-Chromium Oxide | 1. Reverse Water-Gas Shift (RWGS) 2. Fischer-Tropsch Synthesis (FTS) | Iron Carbide (χ-Fe₅C₂) | Structural stabilizer | beilstein-journals.orgtudelft.nlresearchgate.net |
| Copper-Promoted Iron Oxide | RWGS and FTS | Metallic Iron (Fe) / Iron Carbide | - | scispace.com |
In high-temperature water-gas shift (HTS) and related catalytic reactions, chromium plays a crucial role as a structural promoter for the iron oxide catalyst. candcs.detue.nl The active phase of the HTS catalyst is magnetite (Fe₃O₄), which is formed by the partial reduction of the hematite (B75146) (α-Fe₂O₃) precursor under reaction conditions. nih.govtudelft.nl
Mössbauer spectroscopy and X-ray diffraction studies show that chromium is incorporated into the calcined hematite precursor. tudelft.nltue.nl During activation, the presence of chromium delays the reduction of hematite. tudelft.nltue.nl In the active magnetite phase, Cr³⁺ ions are incorporated into the octahedral sites of the spinel structure. tue.nlacs.org This incorporation limits the formation of Fe²⁺ during the activation process, resulting in a partially oxidized magnetite structure with a higher Fe³⁺/Fe²⁺ ratio. tudelft.nltue.nlacs.org This structural stabilization prevents the catalyst from overreduction and sintering at high temperatures, thereby enhancing its long-term activity and stability. nih.gov
Redox Chemistry and Electron Transfer Mechanisms in Solution and Solid State
The chemistry of this compound is dominated by oxidation-reduction (redox) reactions, which involve the transfer of electrons. flinnprep.com In these processes, the dichromate ion (Cr₂O₇²⁻), where chromium is in the +6 oxidation state, acts as the oxidizing agent, while a suitable substrate acts as the reducing agent. youtube.com Simultaneously, the iron(III) ion can be reduced to iron(II).
Redox Half-Reactions (Acidic Medium):
Reduction: Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O youtube.com
Oxidation: 6Fe²⁺ → 6Fe³⁺ + 6e⁻ youtube.com
Future Research Directions and Emerging Areas in Materials Science
Rational Design of Next-Generation Precursors for Advanced Materials Synthesis
The deliberate design of single-source precursors is a key strategy for fabricating complex materials with high precision and purity. Iron(III) dichromate is at the center of this approach, particularly through the synthesis of coordination complexes that decompose into well-defined mixed-metal oxides.
A prominent example is the use of urea-complexed this compound, specifically [Hexakis(urea-O)iron(III)] dichromate {[Fe(urea-O)₆]₂(Cr₂O₇)₃}. acs.org This compound serves as an ideal precursor for chromium-rich nanospinel catalysts. researcher.life Upon controlled thermal decomposition, a quasi-intramolecular redox reaction occurs between the reducing urea (B33335) ligands and the oxidizing dichromate anions. acs.orgnih.gov This process yields nanosized mixed Cr-Fe oxides with a predictable stoichiometry, demonstrating a clear pathway from molecular precursor to functional nanomaterial. acs.orgacs.org
Future research is directed towards expanding this concept by:
Ligand Modification: Systematically altering the ligands coordinated to the iron(III) center to tune the decomposition temperature, reaction kinetics, and the morphology of the final oxide product.
Isomorphous Substitution: Leveraging the isomorphism of [M(urea)₆]³⁺ complexes (where M can be Fe, Al, Mn, Cr, V, or Ti) to create solid solutions of precursor compounds. nih.gov This allows for the synthesis of doped or multi-metal oxide systems with finely tuned catalytic or electronic properties. By incorporating a cationic chromium source (e.g., M = Cr³⁺) alongside the anionic dichromate, the Fe:Cr ratio in the final product can be precisely controlled. nih.gov
Metathesis Reactions: Preparing novel precursors by reacting stable hexaureairon(III) salts with various sodium or ammonium (B1175870) salts of oxidizing anions (e.g., permanganate (B83412), persulfate) in metathesis reactions. nih.gov
This precursor-based approach offers a significant advantage over traditional methods like co-precipitation or sol-gel synthesis, which can suffer from inhomogeneous mixing and lack of stoichiometric control. nih.gov
Table 1: Precursor Design for Advanced Materials
| Precursor Compound | Design Principle | Resulting Material | Potential Application |
|---|---|---|---|
| [Fe(urea)₆]₂(Cr₂O₇)₃ | Single-source precursor with internal redox couple (urea + dichromate) | Nanosized Cr-Fe mixed oxides (Chromite) | CO₂ hydrogenation catalysts |
| [(Fe, Cr)(urea)₆]³⁺ salts | Isomorphous substitution in the cation | Doped Fe-Cr oxides | Solid Oxide Fuel Cells (SOFCs) |
Exploration of Novel Redox-Active Systems
The inherent redox activity of both the iron(III) cation and the dichromate anion (containing Cr(VI)) is fundamental to the chemistry of this compound. wikipedia.org The thermal decomposition of its complexes is a prime example of a controlled internal redox event. nih.gov The resulting materials, particularly iron-chromium mixed oxides, are themselves redox-active and hold promise for a variety of applications.
A key area of future research is the investigation of electron transfer mechanisms within these materials. Mössbauer spectroscopy studies on the chromite produced from the urea-complexed precursor suggest the possibility of electron hopping between Fe(II) and Fe(III) ions located at the tetrahedral sites of the spinel structure. acs.orgresearchgate.netfigshare.com This phenomenon is critical as it can facilitate the electron transfer steps required in catalytic redox processes, making these materials highly promising for applications such as:
Solid Oxide Fuel Cells (SOFCs): Where efficient electron transport is necessary for the cell's performance. researcher.liferesearchgate.netfigshare.com
Heterogeneous Catalysis: For reactions like CO₂ hydrogenation, where the catalyst's ability to mediate electron transfer is crucial for converting CO₂ into valuable products like methane, ethane, and propane. acs.orgresearchgate.net
Emerging research directions include designing new systems by pairing iron(III) with other redox-active ligands and anions to create materials with unique electronic properties. nih.govnih.gov The analogy to permanganate complexes, which also participate in solid-state redox reactions to form nanocatalysts, suggests a broader field of inquiry where the anion is a key component in directing the final material's properties. acs.org
Table 2: Redox Systems in this compound-Derived Materials
| Component | Role in Precursor | Resulting Redox Property in Final Material | Implication for Application |
|---|---|---|---|
| Cr₂O₇²⁻ (Cr⁶⁺) | Oxidizing agent | Formation of Cr³⁺ in spinel oxide structure | Stabilizes the catalyst structure |
| Fe³⁺ | Stable cation | Partial reduction to Fe²⁺ during decomposition | Enables Fe²⁺/Fe³⁺ electron hopping |
Development of Sustainable Synthesis Routes
Shifting towards more environmentally benign and energy-efficient synthesis methods is a global priority in materials science. The production of materials from this compound precursors aligns well with these goals, offering sustainable alternatives to conventional high-temperature processes.
Traditional production of chromium-based materials often involves the energy-intensive oxidative roasting of chromite ore at very high temperatures. wikipedia.org In contrast, the synthesis of mixed Fe-Cr oxides via the thermal decomposition of single-source precursors like [Fe(urea)₆]₂(Cr₂O₇)₃ represents a more cost-effective and energy-saving route. researcher.lifefigshare.com The internal redox nature of the precursor allows for the formation of crystalline oxides at significantly lower temperatures. acs.org
Future research in this area will likely focus on:
Solution Combustion Synthesis (SCS): This technique, which involves a rapid, self-sustaining exothermic reaction in a solution of precursors (an oxidant like a nitrate (B79036) and a fuel like urea), is a highly efficient method for producing nanostructured materials. rsc.org The decomposition of urea-dichromate complexes is a form of solid-state combustion and can be further optimized.
Solid-State Mechanochemistry: The synthesis of precursor complexes themselves can be made more sustainable. For instance, [Fe(urea)₆]Cl₃ has been successfully prepared by the intensive grinding of urea and hydrated iron(III) chloride in an agate mortar, eliminating the need for bulk solvents. nih.gov Applying this solvent-free approach to dichromate-based precursors is a promising avenue.
Green Chemistry Principles: Exploring the use of bio-derived molecules as ligands or reducing agents in precursor design, drawing inspiration from the "green synthesis" of iron nanoparticles using plant extracts. whiterose.ac.uk This could reduce reliance on petroleum-derived chemicals.
Microwave-Assisted Synthesis: Utilizing microwave heating to accelerate the roasting and leaching of chromium ores or to drive the decomposition of precursors, potentially lowering energy consumption and reaction times. mdpi.com
Table 3: Comparison of Synthesis Routes for Fe-Cr Oxides
| Synthesis Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Roasting | High-temperature oxidation of chromite ore with carbonates | Utilizes natural ore | High energy consumption, release of CO₂ |
| Co-precipitation/Sol-gel | Precipitation of hydroxides from a solution of metal salts | Good homogeneity at low temperatures | Often requires multiple steps, use of solvents, difficult to control stoichiometry |
| Precursor Decomposition | Thermal decomposition of a single-source complex (e.g., [Fe(urea)₆]₂(Cr₂O₇)₃) | Excellent stoichiometric control, lower temperatures, energy-efficient | Requires synthesis of the precursor compound |
Theoretical Guidance for New Material Discovery
The empirical, trial-and-error approach to materials discovery is gradually being superseded by a theory-driven paradigm. Computational modeling provides powerful tools to predict the properties of hypothetical materials, guiding experimental efforts toward the most promising candidates. escholarship.org For systems derived from this compound, theoretical guidance is invaluable.
Future research will increasingly rely on computational methods such as:
Density Functional Theory (DFT): DFT calculations are essential for understanding the fundamental properties of both the precursor molecules and the final oxide materials. eurekalert.org It can be used to predict stable crystal structures, calculate electronic band structures, determine magnetic properties, and model reaction pathways for precursor decomposition.
Machine Learning and AI: The development of large materials models, such as the Graph Neural Network (GNN) model used in the GNoME project, is revolutionizing materials discovery. deepmind.google Such models, trained on vast databases of known materials, can predict the stability of millions of new, hypothetical compounds with remarkable speed and accuracy. deepmind.google This approach could be used to screen countless variations of ligand-modified this compound precursors and their resulting oxides to identify candidates with optimal properties for specific applications.
Predictive Modeling for Synthesis: AI can also guide the synthesis process itself. By analyzing existing experimental data, machine learning models can predict the optimal synthesis conditions (e.g., temperature, atmosphere) required to produce a material with a desired phase and morphology. deepmind.google For instance, models could predict how the decomposition atmosphere (e.g., air vs. inert) affects the final crystal structure and composition of the Cr-Fe oxides formed from an this compound precursor. acs.org
The integration of these theoretical tools will accelerate the design cycle, reduce experimental costs, and enable the discovery of novel materials with unprecedented functionalities, all originating from the chemistry of precursors like this compound. eurekalert.org
Table 4: Role of Theoretical Methods in Materials Discovery
| Theoretical Method | Application in this compound Systems | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic structure and total energy of precursors and final oxides | Predict stability, catalytic activity, and electronic properties |
| Graph Neural Networks (GNNs) | Screen vast numbers of potential precursor/oxide structures | Discover novel, stable materials with desired properties |
| Molecular Dynamics (MD) | Simulate the thermal decomposition process of precursors | Understand reaction mechanisms and product formation pathways |
Q & A
Q. What are the standard redox titration methods for quantifying total iron content using Iron(III) dichromate?
The GB/T 6730.65-2009 standard method employs titanium(III) chloride to reduce Fe³⁺ to Fe²⁺, followed by titration with potassium dichromate. Key steps include:
- Sample digestion in acidic media to solubilize iron.
- Reduction of Fe³⁺ using TiCl₃ to ensure all iron is in the Fe²⁺ state.
- Titration with standardized K₂Cr₂O₇, using sodium diphenylaminesulfonate as the redox indicator for a clear endpoint (color change: green → violet). This method is validated for iron ores and mineralogical samples .
Q. How is the 6:1 stoichiometric ratio between Fe²⁺ and Cr₂O₇²⁻ derived in redox titrations?
The ratio arises from balancing electron transfer:
Q. What acid conditions are optimal for dichromate-based iron titrations?
Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is used to provide H⁺ ions, which drive the redox reaction. Nitric acid (HNO₃) is avoided due to its competing oxidizing properties, which could prematurely oxidize Fe²⁺ .
Q. Which indicators are suitable for dichromate titrations involving iron?
Sodium diphenylaminesulfonate is preferred due to its sharp color transition (green to violet) in acidic media. Alternative indicators like ferroin may lack clarity in high-iron matrices .
Advanced Research Questions
Q. How can researchers validate the accuracy of dichromate-based iron quantification methods?
Validation strategies include:
Q. What challenges arise in using dichromate for chemical oxygen demand (COD) measurements, and how are they mitigated?
Key challenges include:
- Chloride interference : Chlorides can react with dichromate, leading to overestimation. Mitigation : Add HgSO₄ to complex Cl⁻.
- Incomplete oxidation : Refractory organics may not fully oxidize. Mitigation : Use Ag₂SO₄ as a catalyst and ensure 2-hour reflux at 150°C.
- Toxicity concerns : Cr(VI) is hazardous. Mitigation : Post-analysis reduction of excess Cr(VI) to Cr(III) using FeSO₄ .
Q. How do spectrophotometric methods compare to dichromate titrations for iron analysis?
- Sensitivity : Spectrophotometry (e.g., 1,10-phenanthroline method) detects sub-ppm Fe²⁺ but requires complexation steps.
- Interference resistance : Titration is less affected by colored sample matrices.
- Cost and throughput : Titration is cost-effective for high-volume labs, while AAS/ICP-MS offers multi-element capability .
Q. How should discrepancies in iron content results from dichromate titrations be resolved?
Troubleshooting steps:
- Verify reduction completeness : Ensure TiCl₃ is freshly prepared to prevent oxidation.
- Standardization : Re-standardize K₂Cr₂O₇ against sodium oxalate (Na₂C₂O₄) to confirm molarity .
- Digestion efficiency : Use microwave-assisted digestion for refractory samples.
- Replicate analyses : Perform triplicate titrations to assess precision .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
